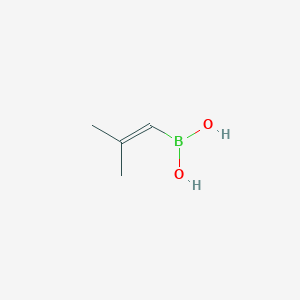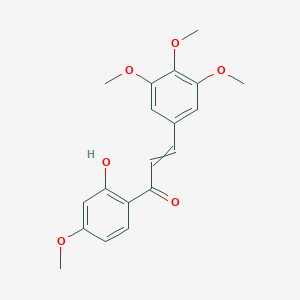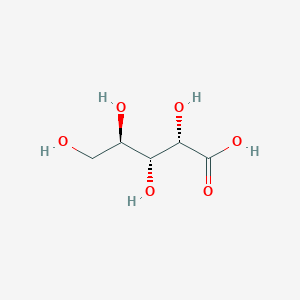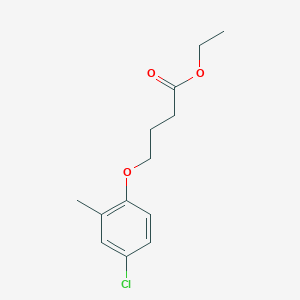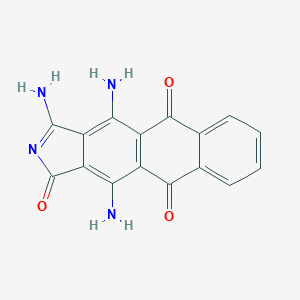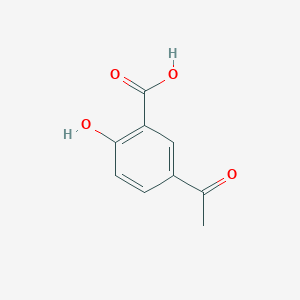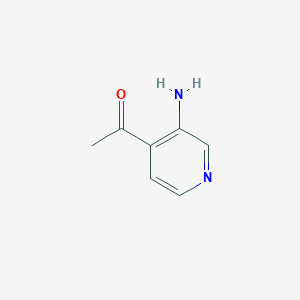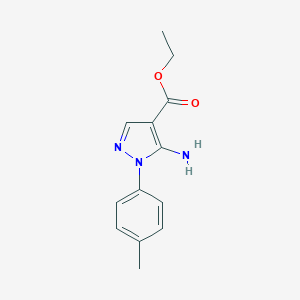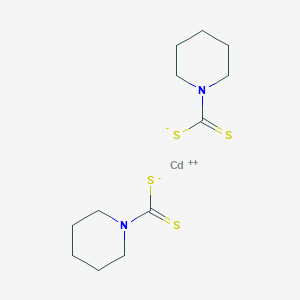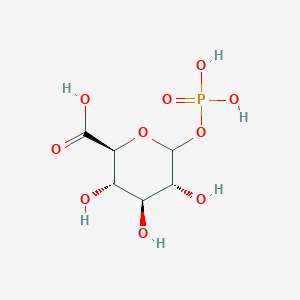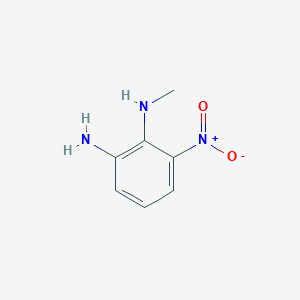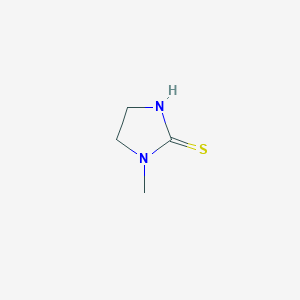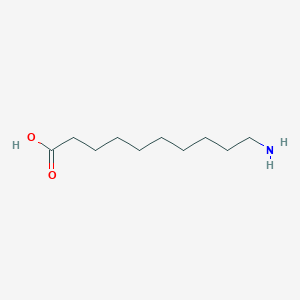
Acide 10-aminodécanoïque
Vue d'ensemble
Description
Applications De Recherche Scientifique
10-Aminodecanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
10-Aminodecanoic acid is a versatile α,ω-amino acid characterized by a linear alkyl chain of ten carbon atoms with an amino group (-NH2) at one end and a carboxylic acid group (-COOH) at the other . It has demonstrated utility in the preparation of hydrogels, polymer-drug conjugates, and surface modifications for targeted drug delivery and tissue engineering . Therefore, its primary targets are the cells or tissues where these materials are applied.
Mode of Action
The amino group (-NH2) and carboxylic acid group (-COOH) at the ends of the 10-Aminodecanoic acid molecule allow it to interact with other molecules through various types of chemical reactions . For example, the amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . These interactions enable the compound to form bonds with other molecules, leading to the creation of complex structures like hydrogels and polymer-drug conjugates .
Biochemical Pathways
The specific biochemical pathways affected by 10-Aminodecanoic acid depend on the nature of the molecules it is conjugated with and the biological context in which it is used. In general, it can influence the properties of the materials it is incorporated into, such as hydrogels and polymer-drug conjugates, thereby affecting the delivery and release of drugs .
Pharmacokinetics
The pharmacokinetics of 10-Aminodecanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), would largely depend on how it is used. When incorporated into materials like hydrogels and polymer-drug conjugates for drug delivery, its bioavailability and pharmacokinetics would be influenced by the properties of these materials .
Result of Action
The molecular and cellular effects of 10-Aminodecanoic acid’s action are primarily related to its role in the formation of materials for targeted drug delivery and tissue engineering . By influencing the properties of these materials, it can affect the delivery, release, and ultimately the efficacy of drugs .
Action Environment
The action, efficacy, and stability of 10-Aminodecanoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the chemical reactions it participates in. Furthermore, when used in drug delivery systems, factors such as the target tissue’s environment can influence the release and action of the drug .
Analyse Biochimique
Biochemical Properties
The amino group (NH2) of 10-Aminodecanoic acid is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc
Molecular Mechanism
10-Aminodecanoic acid does not have a direct biological effect itself. Its mechanism of action lies in its role as a linker within a PROTAC molecule. The ligand moiety of the PROTAC, conjugated via 10-Aminodecanoic acid, binds to a specific target protein.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Aminodecanoic acid can be synthesized through several methods. One common method involves the pre-ozonolysis of oleic acid or its ester derivatives, followed by a Henry reaction with nitromethane in the presence of a base . The resulting compound undergoes further reactions, including the removal of a leaving group and reduction in the presence of a transition metal catalyst .
Industrial Production Methods: In industrial settings, 10-Aminodecanoic acid is often produced from natural sources such as oleic acid derived from olive oil . The process involves multiple steps, including ozonolysis, Henry reaction, and reduction, to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Aminodecanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides and esters.
Comparaison Avec Des Composés Similaires
10-Aminododecanoic acid: Similar structure but with a twelve-carbon alkyl chain.
10-Aminooctanoic acid: Similar structure but with an eight-carbon alkyl chain.
Uniqueness: 10-Aminodecanoic acid is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in the synthesis of amphiphilic molecules and polymers .
Propriétés
IUPAC Name |
10-aminodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUQWYHSQICPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27306-05-4 | |
| Record name | Decanoic acid, 10-amino-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20156876 | |
| Record name | 10-Aminodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13108-19-5 | |
| Record name | 10-Aminodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13108-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Aminodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013108195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Aminodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-aminodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-AMINODECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05277W2SV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)
